REACTION_CXSMILES
|
[H-].[Na+].I[CH3:4].[Cl:5][C:6]1[N:11]=[C:10]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[NH:14][CH:13]=2)[C:9]([Cl:21])=[CH:8][N:7]=1>C1COCC1>[Cl:5][C:6]1[N:11]=[C:10]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH3:4])[CH:13]=2)[C:9]([Cl:21])=[CH:8][N:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.136 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.533 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude solid obtained
|
Type
|
WASH
|
Details
|
was washed with water and 3 mL of THF
|
Type
|
CUSTOM
|
Details
|
The solid was dried under high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CN(C2=CC=CC=C12)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.564 g | |
YIELD: PERCENTYIELD | 71.4% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |